3-Methyl-4-hydroxycinnamic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H10O3 |
|---|---|
Molecular Weight |
178.18 g/mol |
IUPAC Name |
3-(4-hydroxy-3-methylphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C10H10O3/c1-7-6-8(2-4-9(7)11)3-5-10(12)13/h2-6,11H,1H3,(H,12,13) |
InChI Key |
NBGWMNZWLGXONC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C=CC(=O)O)O |
Origin of Product |
United States |
Synthetic Methodologies for 3 Methyl 4 Hydroxycinnamic Acid and Structural Analogues in Laboratory Settings
Classical Organic Synthesis Routes for Cinnamoyl Moieties
The backbone of synthesizing the cinnamoyl group, a key feature of 3-Methyl-4-hydroxycinnamic acid, is formed by several well-established condensation and olefination reactions. nih.gov
Knoevenagel Condensation Approaches with Benzaldehyde (B42025) Derivatives
A primary and versatile method for forming the α,β-unsaturated acid structure of cinnamic acids is the Knoevenagel condensation. nih.govwikipedia.org This reaction typically involves the condensation of an aromatic aldehyde, in this case, a derivative of benzaldehyde, with a compound containing an active methylene (B1212753) group, such as malonic acid. wikipedia.orgrsc.org The reaction is often catalyzed by a weak base, like an amine or its salt. wikipedia.orgrsc.org For the synthesis of this compound, the starting benzaldehyde derivative would be 4-hydroxy-3-methylbenzaldehyde (B106927).
The Doebner modification of the Knoevenagel condensation is particularly relevant when using malonic acid, as it employs pyridine (B92270) as a solvent and catalyst, leading to simultaneous condensation and decarboxylation to yield the desired cinnamic acid derivative. wikipedia.orgorganic-chemistry.org Research has demonstrated the effectiveness of this method for various hydroxybenzaldehydes. researchgate.net
Table 1: Examples of Knoevenagel Condensation for Cinnamic Acid Synthesis
| Aldehyde | Active Methylene Compound | Catalyst/Solvent | Product | Reference |
|---|---|---|---|---|
| Benzaldehyde | Malonic Acid | Piperidine/Pyridine | Cinnamic Acid | rsc.org |
| 2-Methoxybenzaldehyde | Thiobarbituric Acid | Piperidine/Ethanol | Enone Derivative | wikipedia.org |
| 2-(1-phenylvinyl)benzaldehyde | Methyl Malonate | Piperidine, AcOH/Benzene (B151609) | Benzylidene Malonate | acs.orgnih.gov |
| 4-hydroxybenzaldehyde | Malonic Acid | Aniline/Pyridine | p-Hydroxycinnamic Acid | researchgate.net |
Perkin Reaction and Related Condensations
The Perkin reaction, discovered by William Henry Perkin in 1868, provides another classical route to cinnamic acids. wikipedia.orgbyjus.com This reaction involves the aldol (B89426) condensation of an aromatic aldehyde with an acid anhydride (B1165640), in the presence of the alkali salt of the acid which acts as a base catalyst. wikipedia.orgiitk.ac.in To synthesize this compound via this route, 4-hydroxy-3-methylbenzaldehyde would be reacted with acetic anhydride in the presence of sodium acetate. iitk.ac.inuns.ac.id While a foundational method, the Perkin reaction can sometimes be limited by the need for high temperatures and the potential for side product formation. uns.ac.id
Wittig Olefination and Heck Coupling Strategies
The Wittig reaction offers a powerful and selective method for forming the carbon-carbon double bond in cinnamic acid derivatives. wpmucdn.com This reaction utilizes a phosphorus ylide, generated from a phosphonium (B103445) salt, which reacts with an aldehyde or ketone to form an alkene. wpmucdn.com For the synthesis of a cinnamic acid ester, a stabilized ylide derived from a phosphonoacetate can be reacted with the corresponding benzaldehyde derivative. wpmucdn.com
The Heck reaction, a palladium-catalyzed cross-coupling reaction, provides another modern and versatile approach. organic-chemistry.orgmisuratau.edu.ly It involves the reaction of an aryl or vinyl halide with an alkene in the presence of a base and a palladium catalyst. organic-chemistry.org To synthesize a cinnamic acid derivative, an appropriately substituted aryl halide could be coupled with an acrylate (B77674) ester. misuratau.edu.ly This method is known for its high stereoselectivity, typically yielding the trans isomer. organic-chemistry.org One-pot Wittig olefination followed by a Heck cross-coupling has also been developed to directly access stilbene (B7821643) derivatives from aldehydes and aryl iodides. rsc.org
Advanced and Green Chemistry Synthesis Methodologies
In recent years, a significant shift towards more environmentally friendly and efficient synthetic methods has been observed. nih.gov These "green" approaches aim to reduce reaction times, energy consumption, and the use of hazardous solvents and reagents.
Microwave-Assisted Organic Synthesis
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating organic reactions. nih.govtandfonline.com The application of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and improve yields. tandfonline.comacs.org In the context of cinnamic acid synthesis, microwave heating has been successfully applied to the Knoevenagel condensation. researchgate.net For instance, the reaction of 3-hydroxybenzaldehyde (B18108) with malonic acid under microwave irradiation has been reported to produce 3-hydroxycinnamic acid in good yield. This rapid and efficient heating method offers a significant advantage over conventional heating techniques. tandfonline.com
Table 2: Microwave-Assisted Synthesis of Cinnamic Acid Derivatives
| Reactants | Catalyst/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Benzaldehyde, Malonic Acid | Polyphosphate ester, Solvent-free, Microwave | Cinnamic Acid Derivatives | 70-95% | tandfonline.comresearchgate.net |
| Benzaldehyde, Malonic Acid | Piperidine, Triethylamine (B128534), Toluene, Microwave (100°C, 1h) | trans-Cinnamic Acid | 68% | acs.org |
| Cinnamic Acid | Various reagents, Microwave | Cinnamic Acid Derivatives | - | nih.gov |
| 3-hydroxybenzaldehyde, Malonic Acid | Piperidine, Acetic Acid, Microwave (2-8 min) | 3-Hydroxycinnamic Acid | 76% |
Solvent-Free and Catalytic Systems for Efficiency
A key aspect of green chemistry is the reduction or elimination of volatile organic solvents. researchgate.net Solvent-free, or "neat," reaction conditions are highly desirable as they reduce waste and simplify purification processes. tandfonline.com The Knoevenagel condensation for the synthesis of cinnamic acids has been successfully performed under solvent-free conditions, often in conjunction with microwave irradiation or the use of solid-supported catalysts. tandfonline.comresearchgate.net For example, the reaction of aryl aldehydes with malonic acid has been achieved using polyphosphate ester as both a mediator and catalyst under solvent-free microwave conditions, affording high yields of cinnamic acid derivatives. tandfonline.comresearchgate.net
Furthermore, the development of novel and reusable catalysts is a major focus. researchgate.netbeilstein-journals.org Heterogeneous catalysts, which can be easily separated from the reaction mixture and reused, are particularly attractive from an environmental and economic perspective. researchgate.net Various catalytic systems, including those based on graphene oxide and different transition metals, have been explored for the synthesis of cinnamic acid derivatives, often under solvent-free or aqueous conditions. beilstein-journals.org
Visible Light Photoredox Catalysis for Eco-Friendly Production
Visible light photoredox catalysis has emerged as a powerful and sustainable tool in modern organic synthesis. This methodology utilizes visible light to excite a photocatalyst, initiating single-electron transfer (SET) processes that can drive a wide range of chemical transformations under mild conditions. While specific research detailing the direct synthesis of this compound using this method is not prevalent, the application of photoredox catalysis to closely related cinnamic acid structures demonstrates its potential for greener production routes.
This approach offers an alternative to traditional methods that may require harsh reagents or high temperatures. For instance, research has shown the successful use of visible-light-induced synthesis for producing trans-oxiranes through the decarboxylative stereospecific epoxidation of trans-cinnamic acids. nih.gov In these reactions, a photocatalyst, such as eosin (B541160) Y, absorbs light and initiates a radical reaction cascade. nih.gov Similarly, metal-free, visible-light-driven photoredox-neutral alkene acylarylation has been developed to synthesize complex structures like 3-(arylmethyl)chroman-4-ones from alkenoic acids and cyanoarenes. caymanchem.com These examples highlight the capability of photoredox catalysis to functionalize the cinnamic acid scaffold in an efficient and environmentally conscious manner, suggesting a promising avenue for the future synthesis of this compound and its analogs. nih.govcaymanchem.com
Synthesis of Derivatized Forms of this compound (e.g., esters, amides, substituted analogs)
The core structure of this compound can be readily modified to produce a variety of derivatives, such as esters and amides, by targeting its carboxylic acid group. These derivatizations are often pursued to alter the molecule's physicochemical properties and biological activities.
Ester Synthesis: Esters of hydroxycinnamic acids are commonly synthesized through Fischer esterification. This method typically involves reacting the parent cinnamic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid (H₂SO₄), and heating the mixture under reflux. For example, methyl 4-hydroxycinnamate is produced by refluxing 4-hydroxycinnamic acid in methanol (B129727) with a catalytic amount of sulfuric acid, achieving high yields. Another method for esterification is the Mitsunobu reaction, where the cinnamic acid derivative and an alcohol are treated with triphenylphosphine (B44618) (PPh₃) and diisopropyl azodicarboxylate (DIAD) in a solvent like dry tetrahydrofuran (B95107) (THF).
Amide Synthesis: Amide derivatives are generally prepared by first activating the carboxylic acid group. A common method involves using coupling agents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) in conjunction with an additive such as 1-hydroxybenzotriazole (B26582) (HOBt). The activated acid is then reacted with a primary or secondary amine in a suitable solvent, often with a base like triethylamine (Et₃N) to neutralize the formed hydrochloride salt. This procedure has been successfully used to synthesize a wide range of hydroxycinnamic acid amides by coupling them with various biogenic amines.
Enzymatic approaches also provide a green alternative for amide synthesis. The promiscuous hydrolase/acyltransferase from Pyrobaculum calidifontis (PestE) has been shown to effectively catalyze the formation of hydroxycinnamic acid amides from their corresponding esters and amines in water, achieving high conversion rates.
Synthesis of Substituted Analogs: Beyond simple esterification and amidation, the aromatic ring of hydroxycinnamic acids can be further substituted to create a diverse library of analogs. For instance, 3,5-disubstituted-4-hydroxycinnamic acid derivatives have been synthesized. The synthesis often begins by preparing the desired substituted 4-hydroxycinnamoyl chloride. This is achieved by treating the corresponding 3,5-disubstituted-4-hydroxycinnamic acid with thionyl chloride (SOCl₂). The resulting acid chloride is a reactive intermediate that can then be coupled with other molecules, such as a functionalized coumarin, to generate more complex hybrid compounds.
Advanced Analytical Methodologies for the Elucidation and Quantification of 3 Methyl 4 Hydroxycinnamic Acid
Chromatographic Separation Techniques
Chromatography is the cornerstone for isolating 3-Methyl-4-hydroxycinnamic acid from intricate mixtures, such as plant extracts or biological samples. The choice of technique depends on the required resolution, speed, and the physicochemical properties of the compound.
High-Performance Liquid Chromatography (HPLC) is a widely established method for the analysis of hydroxycinnamic acids and their derivatives. d-nb.infoconsensus.app These systems utilize a liquid mobile phase to transport the sample through a column packed with a solid stationary phase. For compounds like this compound, reversed-phase columns, such as the C18 column, are frequently employed. d-nb.info
A gradient elution system is often used, where the composition of the mobile phase is changed over time to achieve effective separation. d-nb.info This typically involves a mixture of an aqueous solvent (often acidified with acetic or formic acid to improve peak shape) and an organic solvent like acetonitrile. d-nb.info Detection is commonly performed using a Diode Array Detector (DAD), which can measure absorbance over a range of wavelengths, with 330 nm being a characteristic wavelength for detecting hydroxycinnamic acid derivatives. d-nb.infopensoft.net The method's validity is confirmed through parameters like linearity, recovery, and the limits of detection (LOD) and quantification (LOQ). d-nb.infopensoft.net
Table 1: Example HPLC-DAD Operating Conditions for Analysis of Hydroxycinnamic Acids
| Parameter | Condition 1 | Condition 2 |
|---|---|---|
| Column | INNO C18 | Not Specified |
| Mobile Phase | A: 0.5% acetic acid in waterB: Acetonitrile (ACN) | A: 0.1% trichloroacetic acidB: Acetonitrile (ACN) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection | DAD at 330 nm | DAD at 200–400 nm |
| Injection Volume | 10 µL | 20 µL |
| Column Temp. | Ambient | 30 °C |
| Elution Gradient | Gradient from 90% A to 0% A over 35 min | Gradient System |
Data sourced from studies on related hydroxycinnamic acids to illustrate typical parameters. d-nb.infopensoft.net
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, offering superior resolution, faster analysis times, and increased sensitivity. acs.orgwur.nl This is achieved by using columns with smaller particle sizes (typically under 2 μm), which requires instrumentation capable of handling higher back-pressures. acs.org The high performance of UPLC systems provides exceptional reproducibility in fast liquid chromatographic separations prior to mass spectrometry detection. wur.nl
For the analysis of hydroxycinnamic acid amides and related compounds, a UPLC system can significantly shorten the total analysis time while providing sharp, well-resolved peaks. acs.org A typical UPLC method would also use a C18 column and a gradient elution with acidified water and acetonitrile, similar to HPLC, but with faster gradient changes and a lower flow rate. acs.org
Table 2: Representative UPLC System Parameters for Plant Metabolomics
| Parameter | Value |
|---|---|
| System | ACQUITY Ultra Performance LC (UPLC) |
| Column | ACQUITY BEH C18 (100 mm × 2.1 mm, 1.8 μm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Flow Rate | 0.35 mL/min |
| Column Temperature | 40 °C |
| Total Analysis Time | 31 minutes |
These parameters were used for the deep annotation of hydroxycinnamic acid amides in plants. acs.org
Gas Chromatography (GC) is another powerful separation technique, though its application to non-volatile compounds like hydroxycinnamic acids requires a chemical modification step known as derivatization. lipidmaps.orgnih.gov This process converts the polar, non-volatile acid into a more volatile and thermally stable derivative suitable for GC analysis. lipidmaps.org Common derivatization methods include silylation, using reagents like N,O-bis(trimethylsilyl) trifluoroacetamide, or esterification to form methyl esters. lipidmaps.orgnih.govnih.gov
Once derivatized, the sample is injected into the GC, where it is vaporized and separated on a capillary column, such as an HP-5MS. lipidmaps.org A programmed temperature ramp is used to elute the compounds. lipidmaps.org GC is often coupled with a mass spectrometer (GC-MS) for definitive identification and quantification of the separated components. lipidmaps.orgnih.govnih.gov This technique has been successfully used for the routine analysis of various urinary organic acids and 3-hydroxy fatty acids after derivatization. lipidmaps.orgnih.gov
Hyphenated Mass Spectrometry Techniques for Structural Confirmation and Quantification
While chromatography separates compounds, mass spectrometry (MS) provides detailed structural information and enables highly sensitive quantification. The coupling of these two techniques, known as hyphenation, is essential for the comprehensive analysis of this compound.
The combination of Liquid Chromatography with Mass Spectrometry (LC-MS) is a primary tool for the analysis of phenolic compounds from complex sources. nih.govd-nb.info After separation on the HPLC column, the eluent is introduced into an ion source, typically an electrospray ionization (ESI) source, which generates gas-phase ions from the analyte molecules. d-nb.info The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z). d-nb.info
For structural elucidation, tandem mass spectrometry (MS/MS or MSn) is employed. A specific precursor ion (e.g., the molecular ion of this compound) is selected, fragmented, and the resulting product ions are analyzed. d-nb.info The fragmentation pattern is a unique fingerprint that helps to confirm the compound's identity and distinguish it from isomers. d-nb.info This approach has been used to differentiate between various isomers of hydroxycinnamoyl-quinic acids. d-nb.info
Table 3: Illustrative LC-MS/MS Fragmentation Data for Hydroxycinnamic Acid Derivatives
| Compound Class | Precursor Ion (m/z) [M-H]⁻ | Characteristic Product Ions (m/z) |
|---|---|---|
| Caffeoyl-quinic acid | 353 | 191, 179, 135 |
| p-Coumaroyl-quinic acid | 337 | 191, 163, 119 |
| Feruloyl-quinic acid | 367 | 191, 173, 134 |
Data shows examples of fragmentation patterns used to identify different hydroxycinnamic acid conjugates, demonstrating the principle of MS/MS identification. d-nb.info
For targeted quantitative analysis, the combination of UPLC with a triple quadrupole (QqQ) mass spectrometer is the gold standard, offering unparalleled sensitivity and specificity. wur.nlnih.govnih.gov A QqQ-MS operates by selecting a precursor ion in the first quadrupole, fragmenting it in the second quadrupole (collision cell), and then selecting a specific fragment ion in the third quadrupole. wur.nl This process, known as Multiple Reaction Monitoring (MRM) or Selective Reaction Monitoring (SRM), is highly selective and minimizes background interference, allowing for accurate quantification even at very low concentrations. wur.nlnih.gov
This technique has been validated for the analysis of various microbial-derived polyphenol metabolites, demonstrating excellent linearity and low limits of detection (LLOD) and quantification (LLOQ), often in the low ng/mL range. nih.gov The development of a UPLC-QqQ-MS/MS method for this compound would involve optimizing the mobile phase, LC gradient, and MS parameters (such as precursor/product ion pairs and collision energies) to achieve maximum performance. nih.govnih.gov
Table 4: Performance Characteristics of a Validated UPLC-QqQ-MS/MS Method for Phenolic Acid Metabolites
| Analyte Example | Linearity Range (ng/mL) | r² | LLOD (ng/mL) | LLOQ (ng/mL) |
|---|---|---|---|---|
| Caffeic acid | 2.5 - 2500 | > 0.99 | 0.518 | 1.620 |
| Ferulic acid | 2.5 - 2500 | > 0.99 | 0.613 | 1.916 |
| Dihydrocoumaric acid | 2.5 - 2500 | > 0.99 | 2.053 | 8.116 |
| 3-Hydroxyphenylacetic acid | 2.5 - 2500 | > 0.99 | 0.380 | 1.188 |
This table presents validation data for analogous phenolic acid metabolites, showcasing the typical sensitivity and linearity achievable with UPLC-QqQ-MS/MS. nih.gov
Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS)
Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) is a soft ionization technique that enables the analysis of large, fragile biomolecules and synthetic polymers. youtube.com The principle involves co-crystallizing the analyte with a matrix material on a target plate. The matrix consists of small, organic molecules that strongly absorb laser energy at a specific wavelength (commonly from a nitrogen laser at 337 nm). youtube.comsigmaaldrich.com When the laser irradiates the sample spot, the matrix molecules absorb the energy, leading to their rapid sublimation and expansion into the gas phase. This process carries the analyte molecules along with it, ionizing them primarily through proton transfer from the matrix. This "soft" ionization process minimizes fragmentation of the analyte. nih.gov
Derivatives of cinnamic acid are among the most widely used matrices in MALDI-MS due to their strong UV absorption and ability to form fine crystals. sigmaaldrich.com Key examples include α-cyano-4-hydroxycinnamic acid (CHCA) and sinapinic acid (3,5-dimethoxy-4-hydroxycinnamic acid). youtube.comsigmaaldrich.com CHCA is particularly effective for the analysis of peptides and proteins under 10 kDa because its own matrix-related peaks are not typically observed above a mass-to-charge ratio (m/z) of 400. sigmaaldrich.com The selection of an appropriate matrix is crucial for successful analysis, and compounds structurally related to this compound are fundamental to the application of MALDI-MS in fields like proteomics. bruker.com While this compound itself is not a commonly cited matrix, its structural similarity to established matrices suggests its potential utility or its suitability for analysis using these standard matrices. The technique's effectiveness can be hindered by the presence of alkali salts, which can form adducts and create interfering signals in the low-mass range. researchgate.net
Spectroscopic Characterization Techniques for Molecular Structure Elucidation
Spectroscopic methods are indispensable for the definitive identification and structural elucidation of organic compounds by probing the interaction of molecules with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, ¹H-NMR and ¹³C-NMR spectra reveal characteristic signals corresponding to its unique structure.
¹H-NMR: The proton NMR spectrum would display distinct signals for the aromatic protons, the vinylic protons of the acrylic acid side chain, the methyl group protons, and the acidic proton of the carboxyl group, as well as the phenolic hydroxyl proton. The coupling constants (J-values) between the vinylic protons are indicative of the trans stereochemistry, typically around 16 Hz. rsc.org
¹³C-NMR: The carbon NMR spectrum provides information on each unique carbon atom in the molecule. The chemical shifts are influenced by the electronic environment of each carbon. For instance, the carboxyl carbon (C=O) appears significantly downfield, while the carbons of the aromatic ring show shifts influenced by the hydroxyl and alkyl substituents. researchgate.net Studies on related cinnamic acids show that ¹³C chemical shifts can vary between the solid state and solution (e.g., in DMSO), highlighting the influence of intermolecular interactions like hydrogen bonding. researchgate.net
Table 1: Predicted NMR Spectral Data for this compound Note: The following data is predicted based on known values for structurally similar cinnamic acid derivatives. Actual experimental values may vary.
¹H-NMR (in DMSO-d₆)| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Ar-H (H2) | ~7.4 | d |
| Ar-H (H5) | ~6.8 | d |
| Ar-H (H6) | ~7.3 | dd |
| Vinylic-H (α) | ~6.3 | d |
| Vinylic-H (β) | ~7.5 | d |
| -CH₃ | ~2.2 | s |
| -OH | ~9.8 | s (broad) |
¹³C-NMR (in DMSO-d₆)
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C1 | ~126 |
| C2 | ~129 |
| C3 | ~128 |
| C4 | ~158 |
| C5 | ~115 |
| C6 | ~130 |
| Cα | ~116 |
| Cβ | ~144 |
| C=O | ~168 |
Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify functional groups within a molecule. cgiar.org The technique works by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). Fourier-Transform Infrared (FTIR) spectroscopy is a modern application of this principle that improves sensitivity and speed. youtube.comnih.gov
For this compound, the FTIR spectrum would be characterized by several key absorption bands that confirm its structure. These bands provide a molecular fingerprint that can be used for identification and to study intermolecular interactions, such as the hydrogen bonding involving the carboxylic acid and phenolic hydroxyl groups. nih.gov
Table 2: Characteristic FTIR Absorption Bands for this compound
| Functional Group | Vibration Type | Wavenumber (cm⁻¹) |
|---|---|---|
| O-H (Phenol & Carboxylic Acid) | Stretching (broad) | 3500 - 2500 |
| C-H (Aromatic & Vinylic) | Stretching | 3100 - 3000 |
| C-H (Methyl) | Stretching | 2975 - 2850 |
| C=O (Carboxylic Acid) | Stretching | 1700 - 1680 |
| C=C (Alkene & Aromatic) | Stretching | 1640 - 1500 |
| C-O (Phenol & Acid) | Stretching | 1300 - 1200 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from the ground state to higher energy excited states. This technique is particularly useful for analyzing compounds with conjugated systems, such as aromatic rings and double bonds.
The UV-Vis spectrum of this compound is dominated by strong absorptions arising from π → π* electronic transitions within the conjugated system that extends from the phenyl ring through the vinylic double bond to the carbonyl group. Studies on similar hydroxycinnamic acid derivatives report absorption maxima (λ_max) in the range of 290-320 nm. researchgate.netresearchgate.net The exact position and intensity of these bands are sensitive to the solvent and the pH, as deprotonation of the phenolic or carboxylic acid groups can alter the electronic structure of the chromophore.
High-Resolution Resonance Enhanced MultiPhoton Ionization (REMPI) and Laser Induced Fluorescence (LIF) Spectroscopy
Resonance Enhanced Multiphoton Ionization (REMPI) and Laser Induced Fluorescence (LIF) are powerful, laser-based spectroscopic techniques that offer exceptional selectivity and sensitivity for gas-phase molecules. nih.govwikipedia.org
REMPI is a multi-step process where a molecule is first excited to an intermediate electronic state by absorbing one or more photons from a tunable laser. hmc.edu From this resonant state, it absorbs another photon, which provides sufficient energy to ionize the molecule. wikipedia.org The resulting ions are then detected by a mass spectrometer, typically a time-of-flight (TOF) instrument. This (1+1)-REMPI-TOFMS approach provides both spectroscopic information (by scanning the laser wavelength) and mass information, making it highly specific. nih.govnih.gov This technique is ideal for differentiating between isomers, as their different electronic structures result in distinct REMPI spectra. nih.gov
LIF spectroscopy also uses a tunable laser to excite a molecule to a specific electronic state. However, instead of being ionized, the molecule relaxes by emitting a photon (fluorescence). The emitted light is detected, and by scanning the laser wavelength, an excitation spectrum is obtained.
For this compound, these high-resolution techniques could be used to study its conformational landscape in the gas phase and the dynamics of its excited electronic states. The spectra would reveal sharp vibronic features, providing detailed information on the vibrational frequencies in both the ground and excited states.
Electrochemical Methods for Redox Potential Determination
Electrochemical methods, such as cyclic voltammetry (CV), are used to study the redox properties of molecules, specifically to determine their oxidation and reduction potentials. nih.gov For this compound, the primary redox-active site is the phenolic hydroxyl group.
The determination of the redox potential involves measuring the current that flows as a function of an applied potential at an electrode surface. The oxidation of the phenolic group is an irreversible process that involves the transfer of electrons and protons. The potential at which the oxidation peak occurs in a cyclic voltammogram is related to the ease with which the molecule can be oxidized. This potential is influenced by factors such as pH, the solvent system, and the electronic effects of other substituents on the aromatic ring. Spectroelectrochemical methods, which combine a spectroscopic technique (like UV-Vis) with an electrochemical experiment, can provide simultaneous information on the spectral changes that occur as the molecule undergoes oxidation or reduction, allowing for a more detailed characterization of the redox process. nih.govnih.gov
Quantitative Analytical Strategies for this compound
The accurate quantification of this compound in complex matrices, such as biological fluids or food extracts, necessitates robust analytical strategies that can effectively mitigate matrix effects and ensure high precision and accuracy. The two primary approaches employed for this purpose are the internal standard (IS) method and the standard addition method. These techniques are particularly crucial when using sensitive detection methods like liquid chromatography-mass spectrometry (LC-MS), where co-eluting matrix components can significantly influence the ionization efficiency of the analyte, leading to either suppression or enhancement of the signal.
Internal Standard (IS) Method
The internal standard method is a widely adopted strategy in quantitative analysis to correct for the loss of analyte during sample preparation and to compensate for variations in instrument response. wuxiapptec.com An ideal internal standard is a compound that is chemically and physically similar to the analyte but can be distinguished by the detector. For LC-MS applications, stable isotope-labeled (SIL) analogues of the analyte are considered the gold standard for internal standards because they co-elute with the analyte and exhibit nearly identical ionization behavior, providing the most effective correction for matrix effects. wuxiapptec.com
In the context of analyzing phenolic acid metabolites, a deuterated analogue of a related compound, such as trans-cinnamic acid-d7, has been successfully utilized as an internal standard for the quantification of a panel of 16 microbial-generated phenolic acids using ultra-high performance liquid chromatography coupled with triple quadrupole tandem mass spectrometry (UHPLC-QqQ-MS/MS). nih.gov This method demonstrated excellent sensitivity and linearity for all analytes, with lower limits of detection (LLODs) and quantification (LLOQs) in the low ng/mL range. nih.gov The use of an internal standard allows for the calculation of a response factor, which is the ratio of the analyte signal to the internal standard signal, plotted against the analyte concentration to generate a calibration curve. This approach significantly improves the accuracy and precision of the quantification.
A typical workflow for the internal standard method involves:
Adding a known and constant amount of the internal standard to all samples, calibration standards, and quality control samples at the beginning of the sample preparation process.
Extracting the analyte and the internal standard from the matrix.
Analyzing the extracts by LC-MS.
Plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte in the calibration standards to construct a calibration curve.
Using the calibration curve to determine the concentration of the analyte in the unknown samples.
The selection of an appropriate internal standard is critical for the success of the method. When a stable isotope-labeled analogue of this compound is not available, a structurally similar compound that does not co-elute with any endogenous components of the sample can be used.
Table 1: Example of a Validated UHPLC-MS/MS Method for Phenolic Acid Metabolites Using an Internal Standard
| Parameter | Details |
| Instrumentation | Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) |
| Column | C18 reversed-phase column |
| Mobile Phase | Gradient elution with water and acetonitrile, both containing a small percentage of formic acid |
| Internal Standard | trans-Cinnamic acid-d7 |
| Quantification Mode | Multiple Reaction Monitoring (MRM) |
| Linearity | Excellent, with r2 > 0.99 for all analytes |
| Lower Limit of Detection (LLOD) | 0.225–2.053 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.698–8.116 ng/mL |
| Precision (RSD%) | < 10% |
| Accuracy (Recovery %) | 90.2–121% |
This table is based on a validated method for a panel of 16 phenolic acid metabolites and serves as a representative example of the performance of such methods. nih.gov
Standard Addition Method
The standard addition method is another powerful technique for overcoming matrix effects, particularly when a suitable blank matrix is unavailable. chromatographyonline.com This method involves dividing a sample into several aliquots and adding known, increasing amounts of a standard solution of the analyte to all but one of the aliquots. All aliquots are then diluted to the same final volume and analyzed. The signal of the unspiked aliquot represents the signal from the endogenous analyte. The signals of the spiked aliquots will increase proportionally to the amount of standard added.
A calibration curve is constructed by plotting the instrument response against the concentration of the added standard. The absolute concentration of the analyte in the original sample is determined by extrapolating the linear regression line to the x-axis (where the response is zero). The absolute value of the x-intercept corresponds to the concentration of the analyte in the sample.
Key steps in the standard addition method include:
Dividing the sample into at least four equal aliquots.
Leaving one aliquot unspiked.
Adding increasing and known amounts of a standard solution of this compound to the remaining aliquots.
Diluting all aliquots to the same final volume.
Analyzing all aliquots using the analytical method (e.g., LC-MS).
Plotting the measured signal (y-axis) against the concentration of the added standard (x-axis).
Determining the concentration of the analyte in the original sample from the x-intercept of the resulting linear plot.
While the standard addition method is highly effective at compensating for proportional matrix effects, it is more labor-intensive and requires a larger sample volume compared to the internal standard method, as each sample requires its own calibration curve. rsc.org It is crucial that the relationship between the signal and the concentration is linear over the range of concentrations used. chromatographyonline.com
Table 2: Illustrative Data for Standard Addition Method
| Sample | Added Concentration of this compound (ng/mL) | Measured Signal (Arbitrary Units) |
| Aliquot 1 (Unspiked) | 0 | 5000 |
| Aliquot 2 | 10 | 10000 |
| Aliquot 3 | 20 | 15000 |
| Aliquot 4 | 30 | 20000 |
This table presents hypothetical data to illustrate the principle of the standard addition method. A plot of Measured Signal vs. Added Concentration would yield a straight line with an x-intercept corresponding to the negative of the endogenous concentration.
Structure Activity Relationship Sar Studies of 3 Methyl 4 Hydroxycinnamic Acid and Its Derivatives
Influence of Phenolic Hydroxyl Group Position and Number on Biological Activities
The number and position of hydroxyl (-OH) groups on the phenolic ring are primary determinants of the biological activity of hydroxycinnamic acids, particularly their antioxidant capacity. The presence of a hydroxyl group at the para-position of the phenolic ring is a critical structural element for certain biological activities. nih.govbgu.ac.ilnih.gov
The antioxidant activity is significantly influenced by the number of hydroxyl groups. An increase in the number of -OH groups generally leads to higher antioxidant potential. core.ac.uk For instance, dihydroxy derivatives like caffeic acid (3,4-dihydroxy) exhibit superior antioxidant activity compared to monohydroxy derivatives like p-coumaric acid (4-hydroxy). core.ac.uknih.gov This is often attributed to the formation of a stable ortho-quinone upon oxidation. nih.gov The presence of a catechol (ortho-dihydroxy) group is considered particularly important for high antiradical activity. core.ac.uk While increasing the number of hydroxyl groups from one to two enhances activity, adding a third does not always result in further improvement. core.ac.uk
In studies comparing the ability of HCADs to synergize with other compounds like carnosic acid for cytotoxic effects in leukemia cells, the para-hydroxyl group was found to be an essential requirement. nih.govbgu.ac.il Similarly, for antioxidant effects, molecules with ortho or para dihydroxy groups, or a 4-hydroxy group, tend to show higher activity. researchgate.net The antioxidant efficacy of HCADs with a single phenolic group is significantly enhanced by the addition of a second hydroxyl group in the ortho position, which facilitates intramolecular hydrogen bonding and stabilizes the resulting phenoxyl radical. nih.gov
Impact of Aromatic Ring Substitutions (e.g., Methyl, Methoxy) on Physico-Chemical and Bioactive Properties
Substituents on the aromatic ring, such as methyl (-CH₃) and methoxy (B1213986) (-OCH₃) groups, modulate the physicochemical and bioactive properties of hydroxycinnamic acids. The bioactivity of these compounds is largely determined by the presence, number, and substitution site of hydroxyl and methoxy groups on the aromatic ring. nih.gov
The introduction of a methoxy group, as seen in ferulic acid (3-methoxy-4-hydroxycinnamic acid), can have varied effects. When comparing caffeic acid (3,4-dihydroxy) to ferulic acid, the replacement of the 3-hydroxyl with a 3-methoxy group often decreases antioxidant activity. core.ac.uk For example, ferulic acid and its ester were found to be less effective radical scavengers than caffeic acid and its corresponding ester. core.ac.uk However, in other contexts, methoxy groups are associated with high antioxidant activity. researchgate.net The introduction of a second methoxy group, as in sinapic acid (3,5-dimethoxy-4-hydroxy), can increase antioxidant activity relative to ferulic acid. nih.gov
The position of these substitutions is critical. Electron-donating groups like hydroxyl or methoxy substituents can lower the redox potential, which is favorable for antioxidant activity, by increasing the stabilization of the phenoxyl radical formed during the process. nih.gov Conversely, the introduction of electron-withdrawing groups, such as a cyano group, has also been explored. For example, 2-cyano-4-hydroxycinnamic acid has been shown to inhibit glucose oxidation. core.ac.uk The effect of substitutions like methoxy groups can also be complex, influencing molecular polarity and, consequently, properties like hole mobility in materials science applications, where it can sometimes be detrimental. rsc.org
Significance of the Carbon C7-C8 Double Bond in the Propenoic Side Chain for Bioactivity
The propenoic side chain, specifically the C7-C8 double bond (α,β-unsaturated bond), is a vital structural feature for the biological activity of many hydroxycinnamic acid derivatives. core.ac.uk This double bond contributes to the stability of the phenoxyl radical through resonance, which is a key aspect of their antioxidant mechanism. nih.gov
Several studies have highlighted the critical nature of this unsaturated bond. In research on the synergistic cytotoxic effects of HCADs with carnosic acid, the C7-C8 double bond was identified as an essential structural requirement. nih.govbgu.ac.ilnih.gov When this bond was saturated, as in the case of methyl 3-(4-hydroxyphenyl)propionate (MHP), the synergistic activity was lost. nih.gov This suggests that the rigid, planar structure conferred by the double bond is crucial for the molecule's interaction with its biological targets. nih.gov
However, the importance of the double bond can be context-dependent. When comparing the radical scavenging efficiency of caffeic acid and its saturated counterpart, dihydrocaffeic acid, both showed similar activity, emphasizing the primary role of the phenolic hydroxyl groups in that specific assay. nih.gov In contrast, for inhibiting copper-induced LDL oxidation, caffeic acid was more potent than dihydrocaffeic acid, indicating the double bond's relevance in that particular mechanism. nih.gov Conversely, in other systems, the absence of the double bond, as seen in hydrocaffeic acid, can lead to a lower redox potential and an increase in antioxidant activity. nih.gov
| Compound | C7-C8 Bond | Observed Activity | Reference |
|---|---|---|---|
| Methyl 4-hydroxycinnamate | Unsaturated (Double Bond) | Synergizes with carnosic acid to induce cytotoxicity. | nih.gov |
| Methyl 3-(4-hydroxyphenyl)propionate (MHP) | Saturated (Single Bond) | Does not synergize with carnosic acid; activity is lost. | nih.gov |
| Caffeic Acid | Unsaturated (Double Bond) | More potent inhibitor of LDL oxidation than dihydrocaffeic acid. | nih.gov |
| Dihydrocaffeic Acid | Saturated (Single Bond) | Similar DPPH radical scavenging to caffeic acid, but less potent in inhibiting LDL oxidation. | nih.gov |
Effects of Carboxyl Group Modifications (e.g., Esterification, Amidation) on Efficacy and Target Interaction
Modification of the carboxyl group (-COOH) of hydroxycinnamic acids, primarily through esterification or amidation, significantly alters their physicochemical properties, such as lipophilicity, and can profoundly impact their biological efficacy and interaction with cellular targets. core.ac.uk
Esterification, the conversion of the carboxylic acid to an ester, is a common modification. The effect of esterification on antioxidant activity depends on both the parent cinnamic acid and the specific ester group attached. core.ac.uk In some cases, ester derivatives show enhanced activity. For instance, caffeic acid derivatives often have higher DPPH radical scavenging activities and lower redox potentials than caffeic acid itself. nih.gov However, the opposite trend has been observed for ferulic and sinapic alkyl esters. nih.gov In studies on synergistic cytotoxicity, methyl-esterified HCADs, such as methyl-4-hydroxycinnamate and methyl ferulate, were found to be effective, whereas their free acid forms were not, highlighting the importance of the esterified carboxyl group for this particular activity. nih.govbgu.ac.ilnih.gov
Amidation, the conversion of the carboxyl group to an amide, also modulates bioactivity. Caffeic acid amides have demonstrated superior antioxidant activity compared to the corresponding p-coumaric amides. core.ac.uk For example, sinapic acid amide showed the highest activity in a DPPH assay among a series of glycine-containing oxazole (B20620) conjugates. core.ac.uk These modifications can improve the molecule's ability to penetrate biological membranes or bind to the active sites of enzymes. nih.govmdpi.com
| Parent Acid | Modification | Resulting Compound Example | Effect on Activity | Reference |
|---|---|---|---|---|
| p-Coumaric Acid | Methyl Esterification | Methyl 4-hydroxycinnamate | Essential for synergistic cytotoxicity with carnosic acid. | nih.govnih.gov |
| Ferulic Acid | Methyl Esterification | Methyl ferulate | Essential for synergistic cytotoxicity with carnosic acid. | nih.govnih.gov |
| Caffeic Acid | Esterification | Caffeic Acid Phenethyl Ester (CAPE) | More effective radical scavenger than ferulic acid. | core.ac.uk |
| Sinapic Acid | Amidation | Sinapic acid amide | Highest activity in DPPH assay among tested amides. | core.ac.uk |
Stereochemical Considerations and Conformational Heterogeneity
The three-dimensional structure of 3-Methyl-4-hydroxycinnamic acid and its derivatives, including stereochemistry and conformational flexibility, plays a role in their biological function. These molecules can exist as different geometric isomers and conformers, which may possess distinct spectroscopic and biological properties.
A key stereochemical feature is the potential for E/Z (trans/cis) isomerism around the C7-C8 double bond. The trans isomer is generally the more stable and common form found in nature. The specific geometry can influence how the molecule fits into the active site of an enzyme or a receptor.
Furthermore, these molecules exhibit conformational heterogeneity due to rotation around single bonds, such as the C-C bond between the propenoic chain and the ester group, and the orientation of the phenolic -OH group. Studies on the related compound methyl 4-hydroxycinnamate, using gas-phase UV-IR spectroscopy, have identified four distinct species. nih.gov These were attributed to different conformers arising from the s-cis/s-trans configuration of the ester relative to the propenyl C-C single bond and the syn/anti orientation of the phenolic hydroxyl group. nih.gov This conformational flexibility means that in a biological environment, the molecule is not static but exists as an equilibrium of different shapes, one or more of which may be the "active" conformation for a specific biological interaction.
Biological Activities and Mechanistic Pathways of 3 Methyl 4 Hydroxycinnamic Acid
Antioxidant Activity and Molecular Mechanisms
The antioxidant capabilities of hydroxycinnamic acids are a cornerstone of their protective effects. These compounds can mitigate oxidative stress through various mechanisms, from direct interaction with reactive molecules to bolstering the body's own defense systems. nih.govnih.gov
Direct Free Radical Scavenging Capabilities (e.g., ROS, GO•)
Hydroxycinnamic acids and their derivatives are proficient scavengers of a variety of reactive oxygen species (ROS). nih.gov Their fundamental antioxidant action involves neutralizing harmful free radicals, which are unstable molecules that can cause significant damage to cells. The molecular basis for this activity lies in their ability to directly react with and neutralize radicals such as the galvinoxyl (GO•) radical. agriculturejournals.cz The structure of the phenolic ring and its hydroxyl groups allows these compounds to effectively quench these damaging species, thereby preventing a cascade of oxidative reactions. nih.govmdpi.com
Mechanisms of Electron and Hydrogen Transfer (HAT, ET-PT, SPLET)
The primary chemical mechanisms behind the radical-scavenging activity of hydroxycinnamic acids are well-defined. The main structural feature responsible is the phenolic hydroxyl group, which can donate a hydrogen atom to a free radical, thus stopping a damaging chain reaction. nih.gov This process is known as Hydrogen Atom Transfer (HAT). agriculturejournals.cz
Modulation of Endogenous Antioxidant Defense Systems (e.g., Nrf2/HO-1 Pathway)
Beyond direct scavenging, certain hydroxycinnamic acid derivatives have been shown to activate the body's intrinsic antioxidant defenses. A key pathway in this process is the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. nih.gov Nrf2 is a transcription factor that, under normal conditions, is kept inactive. However, upon activation by compounds like hydroxycinnamic acid derivatives, Nrf2 translocates to the nucleus and initiates the transcription of a suite of protective genes, including heme oxygenase-1 (HO-1). nih.govmdpi.com
Protection Against Oxidative Damage to Biomolecules (e.g., DNA, Lipids, Proteins)
The accumulation of ROS can lead to significant oxidative damage to essential biomolecules, including DNA, lipids, and proteins. Hydroxycinnamic acids play a protective role by mitigating this damage. nih.govagriculturejournals.cz By scavenging free radicals, they help prevent lipid peroxidation, a destructive chain reaction that can damage cell membranes. nih.gov Furthermore, their antioxidant action helps shield proteins from oxidative modifications that can impair their function. nih.gov Studies have also demonstrated that these compounds can protect against free radical-mediated DNA strand breakages, highlighting their comprehensive protective effects at a cellular level. agriculturejournals.cz Alkyl esters of some hydroxycinnamic acids have been specifically shown to improve cell protective activity against oxidative stress. researchgate.net
Anti-inflammatory Activity and Cellular Signaling Pathways
Chronic inflammation is a key driver of many diseases. Hydroxycinnamic acid and its derivatives exhibit significant anti-inflammatory properties by intervening in cellular signaling pathways and reducing the production of inflammatory molecules.
Inhibition of Pro-inflammatory Mediator Production (e.g., NO, PGE2, TNF-α, IL-1β, IL-6)
A hallmark of the inflammatory response is the production of pro-inflammatory mediators by immune cells like macrophages. Research has shown that various derivatives of hydroxycinnamic acid can effectively suppress the production of these molecules in response to inflammatory stimuli like lipopolysaccharide (LPS). nih.govnih.gov
Studies on compounds structurally related to 3-Methyl-4-hydroxycinnamic acid have demonstrated a marked reduction in key inflammatory mediators. For instance, cycloartenyl ferulate, a derivative, significantly reduces LPS-induced nitric oxide (NO) production. nih.gov Other derivatives, like methyl p-hydroxycinnamate and 3,4,5-Trihydroxycinnamic acid, have been shown to inhibit the secretion and expression of tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6). nih.govnih.govresearchgate.net The inhibition of these cytokines—which are central to mediating and amplifying the inflammatory cascade—is a key aspect of the anti-inflammatory effects of these compounds. nih.govmdpi.com
Regulation of Key Transcription Factors: Nuclear Factor Kappa B (NF-κB)
Nuclear Factor Kappa B (NF-κB) is a critical family of transcription factors that plays a central role in orchestrating immune and inflammatory responses. nih.govresearchgate.net In unstimulated cells, NF-κB dimers are held inactive in the cytoplasm by inhibitor of NF-κB (IκB) proteins. frontiersin.org Upon stimulation by pathogens or pro-inflammatory cytokines, signaling pathways trigger the degradation of IκB, allowing NF-κB to translocate to the nucleus. frontiersin.org Once in the nucleus, NF-κB binds to specific DNA sequences to control the expression of genes involved in inflammation, cell survival, and proliferation. nih.govmdpi.com The most common form of NF-κB activated in pathological conditions is the p65:p50 heterodimer, and its excessive activation is linked to numerous chronic inflammatory diseases. researchgate.net
Hydroxycinnamic acids and their derivatives are recognized for their anti-inflammatory properties, which are often mediated through the modulation of key signaling pathways, including NF-κB. researchgate.net While direct studies on this compound are limited, research on related compounds demonstrates the ability of this class of molecules to interfere with NF-κB activation. For instance, curcumin (B1669340), a well-known polyphenol, has been shown to inhibit NF-κB signaling by preventing the phosphorylation of IκB. mdpi.com Similarly, other natural compounds are known to suppress the NF-κB pathway, suggesting a common mechanism for anti-inflammatory polyphenols. nih.govmdpi.com The regulation of the NF-κB system is a key target for the development of treatments for various inflammatory conditions. nih.gov
Modulation of Mitogen-Activated Protein Kinase (MAPK) Cascades (ERK, p38, JNK)
Mitogen-Activated Protein Kinase (MAPK) cascades are crucial signaling pathways that regulate a wide array of cellular processes, including proliferation, differentiation, inflammation, and apoptosis. mdpi.com The primary MAPK pathways include the extracellular signal-regulated kinase (ERK), p38, and c-Jun N-terminal kinase (JNK) pathways. nih.gov These pathways are activated by various extracellular stimuli and play a significant role in the inflammatory response. nih.gov
Derivatives of hydroxycinnamic acid have been shown to modulate these MAPK pathways. For example, studies on 3,4,5-Trihydroxycinnamic acid (THC), a related compound, revealed that it significantly inhibits the activation of JNK and ERK1/2 in response to inflammatory stimuli. nih.gov Interestingly, the same study showed that THC treatment led to an increase in the phosphorylation of p38 kinase. nih.gov The blockade of p38 activity was found to interfere with the anti-inflammatory effects of the compound, indicating a complex regulatory role. nih.gov Ferulic acid, another related hydroxycinnamic acid, also demonstrates anti-inflammatory effects through the modulation of MAPK signaling. researchgate.net This evidence suggests that cinnamic acid derivatives can selectively target different components of the MAPK cascades to exert their biological effects.
Involvement of Toll-Like Receptor (TLR) Pathways
Toll-Like Receptors (TLRs) are a class of pattern recognition receptors that are fundamental to the innate immune system. frontiersin.orgresearchgate.net They recognize specific molecular patterns associated with pathogens (PAMPs) or cellular damage (DAMPs). nih.govresearchgate.net TLR4, for example, is well-known for recognizing lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria. researchgate.netnih.gov Upon activation, TLRs trigger downstream signaling cascades that typically involve adaptor proteins like MyD88 and TRIF, leading to the activation of transcription factors such as NF-κB and the subsequent production of inflammatory cytokines. frontiersin.orgresearchgate.net The aberrant activation of TLR pathways can contribute to chronic inflammatory diseases. researchgate.net
Bioactive compounds, including various polyphenols, are known to mitigate inflammation by modulating TLR signaling. researchgate.net They can act by inhibiting the binding of ligands like LPS to TLR4 or by downregulating the expression of the receptor itself. researchgate.net This interference with the initial stages of the inflammatory cascade prevents the activation of downstream pathways like NF-κB and the NLRP3 inflammasome. researchgate.net While direct evidence for this compound is not prominent, the established role of other natural compounds in targeting the TLR4 pathway provides a likely mechanistic framework for its anti-inflammatory activity. researchgate.netresearchgate.net
Attenuation of Inflammasome Activation (e.g., NLRP3)
Inflammasomes are multi-protein complexes within the cytosol that play a critical role in the innate immune response by activating inflammatory caspases. frontiersin.orgsemanticscholar.org The NLRP3 inflammasome is the most extensively studied and is activated by a wide range of stimuli, including PAMPs and DAMPs. frontiersin.orgnih.gov Its activation requires two signals: a priming signal, often from TLR activation leading to increased NLRP3 and pro-IL-1β expression via NF-κB, and an activation signal that triggers the assembly of the complex. frontiersin.orgnih.gov Once assembled, the NLRP3 inflammasome activates caspase-1, which in turn cleaves pro-inflammatory cytokines IL-1β and IL-18 into their mature, active forms. frontiersin.org Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases. frontiersin.orgsemanticscholar.org
Research on cinnamic acid derivatives has shown they can suppress inflammasome activation. For instance, sinapic acid, a closely related compound, has been demonstrated to block caspase-1 activation and IL-1β secretion by specifically inhibiting the activation of the NLRP3 inflammasome. researchgate.net The study found that sinapic acid did not affect NLRC4 or AIM2 inflammasomes, nor did it impact the initial priming phase of NLRP3 activation. researchgate.net Instead, it appeared to prevent the assembly of the inflammasome complex itself. researchgate.net These findings highlight a specific mechanism by which natural phenolic compounds can exert potent anti-inflammatory effects, suggesting that this compound may possess similar therapeutic potential in managing NLRP3-associated diseases. researchgate.net
Activation of Akt Signaling Pathway
The Akt signaling pathway, also known as the PI3K/Akt pathway, is a critical signaling cascade that promotes cell survival, growth, and proliferation while inhibiting apoptosis. nih.govnih.gov Akt, a serine/threonine kinase, is activated by various growth factors and can phosphorylate a range of downstream targets. nih.gov This action can suppress apoptosis, partly through the regulation of transcription factors like NF-κB. nih.gov Given its central role in cell survival, the Akt pathway is frequently overactive in various cancers, making it a key target for therapeutic intervention. nih.govnih.gov
While the section heading suggests activation, research into related compounds indicates an inhibitory role. Studies on a curcumin derivative, 4-hydroxy-3-methoxybenzoic acid methyl ester, have shown that it effectively targets and inhibits the Akt/NF-κB signaling pathway in cancer cells. nih.gov This compound was found to reduce the levels of the activated, phosphorylated form of Akt and inhibit its kinase activity, leading to apoptosis in cancer cells. nih.gov Overexpression of a constitutively active form of Akt was able to reverse the growth-inhibitory effects of the compound, confirming that the inhibition of Akt signaling was a primary mechanism of action. nih.gov This suggests that derivatives of cinnamic and benzoic acids may function as suppressors of this major survival pathway.
Antimicrobial Activity and Mechanism of Action
Hydroxycinnamic acids and their derivatives are a class of naturally occurring phenolic compounds found widely in plants, where they contribute to defense mechanisms. researchgate.netnih.gov Scientific investigations have confirmed their broad-spectrum antimicrobial properties, including antibacterial and antifungal activities. nih.govtennessee.edu The specific mechanisms of action can vary but often involve disruption of the microbial cell membrane, inhibition of key enzymes, and interference with cellular division. researchgate.netjournalmrji.com
Antibacterial Efficacy Against Specific Bacterial Strains (e.g., Gram-positive, Gram-negative)
The antibacterial efficacy of hydroxycinnamic acids can differ significantly between Gram-positive and Gram-negative bacteria, a difference largely attributed to the distinct structures of their cell walls. cabidigitallibrary.org Gram-positive bacteria have a thicker peptidoglycan layer and contain teichoic acids, while Gram-negative bacteria possess a more complex outer membrane containing lipopolysaccharides, which can act as a barrier to foreign compounds. cabidigitallibrary.org
Studies have generally shown that Gram-positive bacteria are more susceptible to the inhibitory effects of many cinnamic acid derivatives than Gram-negative bacteria. cabidigitallibrary.orgnih.gov For example, research on 4-hydroxy-3-(3-methyl-2-butenyl) acetophenone, a compound structurally related to this compound, demonstrated specific and broad antibacterial activity against Gram-positive strains, including methicillin-resistant Staphylococcus aureus (MRSA), but no activity against Gram-negative strains. journalmrji.com The mechanism was suggested to involve membrane permeabilization and disruption of the cell division machinery. journalmrji.com Similarly, other studies have found that while trans-4-hydroxycinnamic acid is effective against a range of both Gram-positive and some Gram-negative bacteria, its inhibitory concentrations are generally lower for Gram-positive species. nih.govsciepub.com
Interactive Table: Antibacterial Spectrum of Cinnamic Acid Derivatives
| Compound Family | Gram-Positive Bacteria | Gram-Negative Bacteria | Reference |
|---|---|---|---|
| Hydroxycinnamic Acids | Generally Susceptible | Varied Susceptibility | tennessee.educabidigitallibrary.org |
| 4-hydroxy-3-(3-methyl-2-butenyl) acetophenone | Susceptible (e.g., S. aureus, M. smegmatis) | Not Susceptible | journalmrji.com |
| trans 4-hydroxycinnamic acid | Susceptible (e.g., S. aureus) | Susceptible (e.g., E. coli) | nih.govsciepub.com |
| 3-Hydroxypropionic acid | Generally More Resistant | Generally More Susceptible | nih.gov |
Antifungal Efficacy Against Fungal Pathogens
Derivatives of cinnamic acid have demonstrated notable antifungal properties against a range of pathogenic and spoilage fungi. The core structure of cinnamic acid is a foundation for this activity, which can be significantly enhanced through chemical modifications. For instance, the addition of hydroxyl and methoxy (B1213986) groups to form ferulic acid (3-methoxy-4-hydroxycinnamic acid) substantially increases its antifungal efficacy. researchgate.net The presence of electron-withdrawing groups on the phenyl ring is believed to contribute to this enhanced activity. researchgate.net
Studies on various cinnamic acid derivatives have established their effectiveness against fungi such as Aspergillus niger, Candida albicans, and Pleurotus ostreatus. researchgate.net The antifungal capacity is often strain-dependent, with half-maximal inhibitory concentrations (IC50) for hydroxycinnamic acids (HCAs) against Fusarium species ranging from 0.7 to 10 mM. mdpi.com Esterification of the carboxylic acid group is a common strategy to boost potency; esters have been shown to exhibit up to three times more inhibition than their corresponding acids. mdpi.com For example, a study on synthetic cinnamides and cinnamates found that ester derivatives were generally more bioactive than amide derivatives against several fungal strains. atlasofscience.org Butyl cinnamate (B1238496) was identified as a particularly potent compound, with a Minimum Inhibitory Concentration (MIC) of 626.62 μM against all tested strains, including various Candida species. atlasofscience.org
Table 1: Antifungal Activity of Cinnamic Acid Derivatives Against Various Fungal Strains This table is representative of the activity of the class of compounds to which this compound belongs.
| Compound | Fungal Strain | MIC (µM) | Reference |
|---|---|---|---|
| Butyl Cinnamate | Candida spp., A. flavus, P. citrinum | 626.62 | atlasofscience.org |
| Propyl Cinnamate | Candida spp., A. flavus, P. citrinum | 672.83 | atlasofscience.org |
| Ethyl Cinnamate | Candida spp., A. flavus, P. citrinum | 726.36 | atlasofscience.org |
| Methyl Cinnamate | Candida spp. | 789.19 | atlasofscience.org |
| Methyl Cinnamate | A. flavus, P. citrinum | 1578.16 | atlasofscience.org |
Interaction with Microbial Cellular Structures (e.g., Cell Wall, Plasmatic Membrane)
The antifungal mechanism of cinnamic acids and their derivatives involves direct interaction with fungal cellular structures. A primary target is the cell membrane, where these compounds interfere with ergosterol (B1671047), a crucial sterol that governs membrane fluidity, cell proliferation, and growth. atlasofscience.org Evidence suggests that cinnamic derivatives either inhibit the synthesis of ergosterol or bind directly to it, disrupting the membrane's integrity. atlasofscience.org This mode of action is similar to that of well-known antifungal drug classes like azoles and polyenes. atlasofscience.org
Further studies indicate that the fungal cell wall is also a target. Tests using an osmotic protector like sorbitol have shown that cinnamic acid derivatives interact with the cell wall structure. atlasofscience.org Beyond direct structural damage, these compounds can inhibit key enzymes essential for fungal survival. One proposed mechanism is the inhibition of benzoate (B1203000) 4-hydroxylase (CYP53), an enzyme unique to fungi that is responsible for detoxifying aromatic compounds. researchgate.netnih.gov By inhibiting this enzyme, cinnamic acids can disrupt fungal growth. researchgate.netnih.gov The disruption of membrane integrity can also lead to increased permeability and leakage of essential intracellular components like ATP. nih.gov
Inhibition of Biofilm Formation
Biofilms are structured communities of microorganisms encased in a self-produced matrix, which confers increased resistance to antimicrobial agents. Hydroxycinnamic acids have been shown to interfere with the formation of these resilient structures. For example, 4-Hydroxycinnamic acid (p-coumaric acid) has demonstrated a remarkable ability to inhibit biofilm formation by the oral pathogen Streptococcus mutans. rsc.org At concentrations of 4 mg/dL and 2 mg/dL, it reduced biofilm formation by 49.3% and 34.3%, respectively. rsc.org The minimum inhibitory concentration (MIC) against planktonic S. mutans was found to be as low as 0.31 mg/mL. rsc.org
The mechanism behind this antibiofilm activity is often linked to the disruption of quorum sensing (QS), the cell-to-cell communication system that bacteria use to coordinate group behaviors, including biofilm formation. rsc.org By interfering with QS signaling molecules, hydroxycinnamic acids can prevent the initial attachment of bacteria to surfaces and the subsequent development of a mature biofilm. rsc.orgdoi.org Studies on other related compounds, such as 2´-hydroxycinnamic acid, have also shown significant biofilm inhibition against pathogens like Klebsiella pneumoniae, reducing biofilm by over 65%. mdpi.com This activity prevents bacterial adhesion and can make the remaining biofilm more susceptible to conventional antibiotics. mdpi.com
Enzyme Modulation and Inhibition Studies
Cyclooxygenase-2 (COX-2) and Other Inflammatory Enzyme Inhibition
Cyclooxygenase-2 (COX-2) is an inducible enzyme that plays a critical role in inflammation and is a key target for anti-inflammatory drugs. researchgate.netsysrevpharm.org Research has identified the hydroxycinnamic acid structure as a promising scaffold for developing selective COX-2 inhibitors. researchgate.netmdpi.com While naturally occurring hydroxycinnamic acids themselves show limited activity, their derivatives, particularly esters and amides, have demonstrated significant and selective COX-2 inhibition. mdpi.comnih.gov
A study focusing on ester derivatives found that while ethyl esters were more effective against COX-1, diethyl esters showed marked selectivity for COX-2. researchgate.netmdpi.com Caffeic acid diethyl ester, for instance, achieved 88.5% inhibition of COX-2 at a concentration of 100 µM, while remaining nearly inactive against COX-1. researchgate.netmdpi.com Molecular docking studies suggest this selectivity arises from the ability of the derivative to form additional hydrogen bonds within the wider hydrophobic pocket of the COX-2 active site, an interaction not possible with the narrower COX-1 active site. mdpi.com Similarly, certain n-hexylamide derivatives of hydroxycinnamic acids have been identified as potent and selective COX-2 inhibitors, with one derivative reaching an IC50 value of 1.09 ± 0.09 µM. nih.gov This anti-inflammatory potential is further supported by studies showing that compounds like ferulic acid and p-coumaric acid can down-regulate the expression of COX-2 in macrophages. rsc.org
Table 2: COX-2 Inhibition by Hydroxycinnamic Acid (HCA) Derivatives
| Compound/Derivative | Inhibition Data | Target Enzyme | Reference |
|---|---|---|---|
| Caffeic Acid Diethyl Ester | 88.5% inhibition at 100 µM | COX-2 | researchgate.netmdpi.com |
| 3,4,5-Trihydroxycinnamic Acid Hexylamide | IC50 = 1.09 ± 0.09 µM | COX-2 | nih.gov |
| Ferulic Acid Hexylamide | IC50 = 2.4 ± 0.6 µM | COX-2 | nih.gov |
| 3,4,5-Trihydroxycinnamic Acid | IC50 = 3.0 ± 0.3 µM | COX-2 | nih.gov |
Glycosidase and Other Metabolic Enzyme Inhibition (e.g., α-Glucosidase)
α-Glucosidase is a key intestinal enzyme responsible for breaking down carbohydrates into absorbable monosaccharides. Inhibiting this enzyme can slow glucose absorption, making it a therapeutic target for managing type 2 diabetes. Cinnamic acid derivatives have emerged as effective α-glucosidase inhibitors.
Structure-activity relationship studies have revealed that adding substituent groups, such as a methyl group, to the benzene (B151609) ring of cinnamic acid enhances its α-glucosidase inhibitory activity. In one study, a synthesized cinnamic acid derivative displayed the highest inhibitory activity with an IC50 value of 39.91 ± 0.62 µM. Kinetic analysis showed that this compound acts as a reversible and mixed-type inhibitor, indicating that it can bind to both the free enzyme and the enzyme-substrate complex. Molecular docking simulations further revealed that the inhibitor binds tightly to the active pocket of α-glucosidase through hydrogen bonds and hydrophobic interactions. The phenolic acid backbone is a common structural feature in many natural α-glucosidase inhibitors and is believed to interact with the enzyme's active site, hindering substrate binding and catalysis.
Modulation of Esterase Activity (e.g., Feruloyl Esterases)
Feruloyl esterases (FAEs) are enzymes that hydrolyze the ester bonds linking hydroxycinnamic acids, like ferulic acid, to carbohydrates in plant cell walls. The esters of this compound can act as substrates for these enzymes. The interaction between FAEs and hydroxycinnamate esters is a form of enzymatic modulation where the compound is recognized and cleaved by the enzyme.
Studies on FAEs, such as AnFaeA from Aspergillus niger, have investigated their activity on various model substrates, including the methyl esters of hydroxycinnamic acids (e.g., methyl ferulate, methyl p-coumarate). Research has shown that while an FAE may have high activity towards a ferulate ester, its activity towards other esters can vary, indicating substrate specificity. For instance, AnFaeA shows good activity with methyl ferulate but negligible activity with methyl caffeate. The ability of these enzymes to release free hydroxycinnamic acids from their esterified forms is crucial in both natural biological processes and biotechnological applications. The study of how different substitution patterns on the cinnamic acid ring affect their recognition and hydrolysis by FAEs provides insight into the enzyme's binding pocket and catalytic mechanism.
Inhibition of Biosynthetic Enzymes (e.g., Cinnamate 4-Hydroxylase)
Cinnamate 4-hydroxylase (C4H) is a crucial enzyme in the phenylpropanoid pathway, responsible for catalyzing the conversion of trans-cinnamic acid to p-coumaric acid. uqtr.ca This pathway is fundamental for the synthesis of a wide array of metabolites in plants. uqtr.ca The inhibition of C4H can, therefore, have significant effects on metabolic pathways.
Pharmacological studies have shown that chemical inhibition of C4H can lead to a reduction in the expression of L-phenylalanine ammonia-lyase (PAL), the first enzyme in the phenylpropanoid pathway, suggesting a feedback regulatory mechanism. unc.edu While a range of specific inhibitors for C4H have been developed and studied, including competitive inhibitors and mechanism-based inactivators, direct research on the inhibitory effect of this compound on C4H is not extensively documented in the available literature. nih.gov However, the study of various substituted cinnamic acids provides a basis for understanding how modifications to the core structure might influence enzyme inhibition. For instance, compounds like piperonylic acid and various propynyloxybenzoic acids have been identified as potent inactivators of C4H. nih.gov
Neuroprotective Mechanisms (Pre-clinical In Vitro/In Vivo Models)
Cinnamic acid derivatives have been noted for their neuroprotective properties. nih.gov These effects are attributed to various mechanisms, including antioxidant activity and modulation of cellular processes involved in neurodegeneration.
Amelioration of Cerebral Hypoperfusion-Induced Dysfunction
Chronic cerebral hypoperfusion, a state of reduced blood flow to the brain, is a significant risk factor for neurodegenerative conditions like vascular dementia and Alzheimer's disease. nih.gov This condition can lead to oxidative stress, inflammation, and cognitive impairment. nih.gov While animal models of chronic cerebral hypoperfusion are used to study these pathological changes, specific research detailing the effects of this compound in ameliorating dysfunction induced by cerebral hypoperfusion is not prominent in existing scientific reports. nih.govnih.gov
Inhibition of Amyloidogenic Protein Fibrillation (e.g., α-Synuclein, Prion Proteins)
The aggregation of amyloidogenic proteins, such as α-synuclein and prion proteins, is a hallmark of several neurodegenerative diseases, including Parkinson's disease. nih.gov Cinnamic acid derivatives have emerged as promising candidates for inhibiting this pathological process. nih.gov
Research has demonstrated that certain natural and synthetic derivatives of cinnamic acid can effectively prevent the amyloid transformation of α-synuclein. nih.govresearchgate.net Notably, compounds like ferulic acid and 3,4-dimethoxycinnamic acid, which are structurally related to this compound, have shown significant inhibitory effects. nih.gov Studies using the Thioflavin T binding assay revealed that out of a selection of nine cinnamic acid derivatives, three were effective in preventing α-synuclein's amyloid transformation, with IC50 values of 13, 50, and 251 μM. nih.govresearchgate.net The proposed mechanism suggests that these derivatives may alter the structure of primary aggregates, thereby preventing the formation of mature fibrils. nih.gov It is believed that the aromatic rings of these polyphenolic compounds can interact with monomeric and oligomeric forms of α-synuclein, sterically hindering further aggregation. nih.gov
| Compound | Reported IC50 for α-Synuclein Fibrillation Inhibition | Reference |
| Cinnamic Acid Derivative 1 | 13 μM | nih.govresearchgate.net |
| Cinnamic Acid Derivative 2 | 50 μM | nih.govresearchgate.net |
| Cinnamic Acid Derivative 3 | 251 μM | nih.govresearchgate.net |
Protection Against Neuronal Oxidative Damage
Oxidative stress is a key contributor to neuronal cell death in a variety of neurodegenerative disorders. nih.gov The protective effects of hydroxycinnamic acid and its derivatives against oxidative damage are a significant area of investigation. These compounds act as potent antioxidants, scavenging free radicals and preserving the cellular redox balance. nih.govnih.gov
The mechanism of action involves minimizing oxidative damage to maintain cellular homeostasis and protect vital cellular components. nih.gov While direct studies on this compound are limited, research on related compounds provides valuable insights. For example, methyl 4-hydroxycinnamate, a derivative of p-coumaric acid, has been shown to scavenge DPPH radicals and reduce nitric oxide production in cell-based assays, indicating its potential to mitigate oxidative stress. caymanchem.com The antioxidant activity of cinnamic acid derivatives is often linked to the phenolic hydroxyl group on their structure. eurekaselect.com
Other Investigated Biological Activities (Pre-clinical Studies)
Antiplatelet Activity
Cinnamic acid and its derivatives have been investigated for various pharmacological effects, including antiplatelet activity. Ferulic acid, a bioactive antioxidant, has demonstrated inhibitory activity on platelet aggregation. researchgate.net While specific studies on the antiplatelet activity of this compound are not detailed, the broader class of cinnamic acid derivatives has shown promise in this area, suggesting a potential avenue for future research.
Influence on Lipid Metabolism and Adipocyte Differentiation
While direct studies on this compound are limited, research on related hydroxycinnamic acid (HCA) derivatives provides insights into their potential influence on lipid metabolism and the differentiation of adipocytes, the cells that store fat. HCAs are a class of polyphenolic compounds found in various plants. nih.govnih.govresearchgate.net
Studies have shown that HCAs can prevent the differentiation of preadipocytes into mature adipocytes. nih.govnih.govresearchgate.net This is a critical process in the development of adipose tissue. For instance, p-hydroxycinnamic acid (HCA) has been observed to suppress adipogenesis in mouse bone marrow culture and in 3T3-L1 preadipocytes. core.ac.ukresearchgate.netnih.gov This suppression is not due to cell death (apoptosis) but rather an interference in the differentiation process itself. core.ac.ukresearchgate.net One proposed mechanism for this is the inhibition of the MAPK/ERK signaling pathway, which is involved in insulin-stimulated adipogenesis. core.ac.uk
Furthermore, HCAs can modulate the expression of key transcription factors and enzymes involved in both the creation of fat (lipogenesis) and the breakdown of fat (lipolysis). For example, sinapic acid, another HCA derivative, has been shown to down-regulate transcription factors like PPARγ and C/EBPβ, which are crucial for adipogenesis. nih.gov It also affects the expression of enzymes such as fatty acid synthase (FAS) and hormone-sensitive lipase (B570770) (HSL). nih.gov
In adipose tissue, HCAs have been found to reduce inflammation, which is often associated with obesity. They can inhibit the infiltration of macrophages and the activation of the inflammatory pathway NF-κB. nih.govnih.govresearchgate.net Additionally, they can decrease the production of pro-inflammatory molecules like TNF-α and increase the secretion of the anti-inflammatory adiponectin. nih.govnih.govresearchgate.net
The table below summarizes the effects of various hydroxycinnamic acid derivatives on key markers of lipid metabolism and adipocyte differentiation.
| Compound | Model System | Key Findings | Reference(s) |
| p-Hydroxycinnamic acid | Mouse bone marrow culture, 3T3-L1 preadipocytes | Suppressed adipogenesis, potentially via inhibition of MAPK/ERK signaling. | core.ac.ukresearchgate.netnih.gov |
| Sinapic acid | 3T3-L1 adipocytes | Prevented preadipocyte clonal expansion and lipid droplet formation. | nih.gov |
| General Hydroxycinnamic Acid Derivatives | Animal models, Adipose tissues | Prevented adipocyte differentiation, lowered lipid profiles, and reduced inflammation. | nih.govnih.govresearchgate.net |
Exploratory Antitumor Activity in Cellular Models
The potential of hydroxycinnamic acids and their derivatives as anticancer agents has been a subject of investigation in various cellular models. While specific studies on this compound are not widely available, research on related compounds offers preliminary insights into their possible antitumor activities.
For example, p-hydroxycinnamic acid (HCA) has demonstrated the ability to suppress the growth of human liver cancer HepG2 cells. nih.gov It was found to inhibit colony formation and stimulate cell death, suggesting a potential role in curbing the proliferation of these cancer cells. nih.gov The proposed mechanism involves the repression of cell signaling pathways that promote cell growth. nih.gov
Other hydroxycinnamic acid derivatives have also shown promise. In acute myeloid leukemia (AML) cells, certain derivatives have been found to be cytotoxic. nih.gov The structural features of these compounds, such as the presence of a para-hydroxyl group and an α,β-unsaturated carbonyl group, appear to be important for their anticancer effects. nih.gov
The table below presents findings from studies on the antitumor activities of hydroxycinnamic acid derivatives in different cancer cell lines.
| Compound/Derivative | Cancer Cell Line | Observed Effects | Reference(s) |
| p-Hydroxycinnamic acid | Human liver cancer (HepG2) | Suppressed colony formation and cell growth; stimulated cell death. | nih.gov |
| Methyl 4-hydroxycinnamate | Acute myeloid leukemia (AML) | Moderately cytotoxic. | nih.gov |
| Cinnamic acid | Glioblastoma, melanoma, prostate, lung carcinoma | Significant reduction in cell proliferation. | researchgate.net |
Synergistic Effects with Other Bioactive Compounds in Cellular Contexts
The efficacy of some bioactive compounds can be enhanced when used in combination with others, a phenomenon known as synergism. While direct evidence for the synergistic effects of this compound is scarce, studies on its close relatives suggest that this is a promising area of research.
A notable example is the synergistic cooperation between the hydroxycinnamic acid derivative methyl 4-hydroxycinnamate and carnosic acid, a phenolic diterpene. nih.gov At concentrations where each compound alone is not cytotoxic, their combination has been shown to induce significant calcium-dependent apoptosis in acute myeloid leukemia (AML) cells. nih.gov This suggests that combining these types of compounds could be a strategy to achieve anticancer effects at lower, potentially less toxic, doses. nih.gov
Furthermore, hydroxycinnamic acid derivatives have been shown to enhance the differentiation-inducing effects of other agents. For instance, they can potentiate the ability of calcitriol, the active form of vitamin D, to promote the differentiation of AML cells. nih.gov This is significant because differentiation therapy is a key approach in the treatment of cancers like AML, which are characterized by a block in cell maturation. nih.gov
The structural elements of the hydroxycinnamic acid derivative, such as the carbon-carbon double bond in the side chain, have been identified as being crucial for these synergistic activities. nih.gov
The table below highlights the synergistic interactions of hydroxycinnamic acid derivatives with other bioactive compounds.
| Hydroxycinnamic Acid Derivative | Synergistic Partner | Cellular Model | Observed Synergistic Effect | Reference(s) |
| Methyl 4-hydroxycinnamate | Carnosic Acid | Acute Myeloid Leukemia (AML) | Induction of calcium-dependent apoptosis at non-cytotoxic concentrations. | nih.gov |
| Hydroxycinnamic Acid Derivatives | Calcitriol (Active Vitamin D) | Acute Myeloid Leukemia (AML) | Enhanced cell differentiation. | nih.gov |
Metabolism and Biotransformation of 3 Methyl 4 Hydroxycinnamic Acid in Biological Systems
Mammalian Metabolism (Pre-clinical Animal Models)
The metabolism of 3-Methyl-4-hydroxycinnamic acid, a notable member of the hydroxycinnamic acid family, has been a subject of investigation in various preclinical animal models. These studies are crucial for understanding its absorption, distribution, metabolic fate, and eventual elimination from the body.
Absorption, Distribution, and Elimination Pathways
The absorption, distribution, metabolism, and elimination (ADME) of hydroxycinnamic acids, including this compound, are complex processes that determine their bioavailability and potential biological effects. Generally, after oral ingestion, a portion of these compounds is absorbed in the upper gastrointestinal tract. kcl.ac.uk However, a significant amount, potentially up to two-thirds of the ingested dose, reaches the colon where it is further metabolized by the gut microbiota. kcl.ac.uk
In vivo studies using animal models, such as rats, have been instrumental in elucidating these pathways. For instance, studies on related hydroxycinnamic acids like p-coumaric acid have shown absorption from the stomach and subsequent distribution via the portal vein and abdominal artery. nih.gov While specific data for this compound is limited, the general principles of ADME for hydroxycinnamic acids provide a framework for understanding its likely behavior. The selection of appropriate animal models for these studies is critical, with factors like metabolic comparability to humans being a key consideration. taylorfrancis.com
Conjugation Reactions (e.g., Glucuronidation, Sulfation, Methylation)
Once absorbed, this compound and other similar compounds undergo extensive phase II metabolism, primarily in the liver. These conjugation reactions increase the water solubility of the compounds, facilitating their excretion. The main conjugation pathways for hydroxycinnamic acids are glucuronidation, sulfation, and methylation. mdpi.com
For example, studies with caffeic acid, a structurally similar compound, have demonstrated that methylation is a significant metabolic route, alongside sulfation and glucuronidation. mdpi.com In contrast, ferulic acid is predominantly converted to its glucuronide conjugates. mdpi.com Research using human liver S9 homogenates has indicated that sulfation is often a more efficient and high-affinity metabolic pathway for hydroxycinnamic acids compared to glucuronidation. mdpi.com These findings suggest that this compound is likely to be metabolized through one or more of these conjugation pathways, resulting in the formation of various conjugated metabolites in the bloodstream and urine.
Catabolism and Formation of Downstream Metabolites
Beyond conjugation, this compound can be further broken down into smaller molecules through various catabolic pathways. This process can occur both in the host tissues and through the action of the gut microbiota. The side chain of the cinnamic acid structure can be shortened, leading to the formation of benzoic acid derivatives.
For instance, the microbial degradation of ferulic acid dimers in the gut results in the formation of vanillin (B372448) and 3-(4-hydroxyphenyl)-propionic acid. nih.gov Similarly, the metabolism of chlorogenic acid by gut microbiota in rats leads to a variety of metabolites, including m-coumaric acid, and derivatives of benzoic and phenylpropionic acids, which are then detected in plasma and urine. mdpi.com These microbial metabolites can then be absorbed and undergo further metabolism in the host. The balance between hydrogenation of the side chain and its complete β-oxidation, by both liver enzymes and gut microbiota, ultimately determines the profile of metabolites that are formed and excreted. researchgate.net
Microbial Biotransformation and Gut Microbiota Interactions
The gut microbiota plays a pivotal role in the biotransformation of this compound and other dietary polyphenols, significantly influencing their bioavailability and the nature of their biological activities.
Hydrolytic Cleavage of Conjugated Forms by Microbial Enzymes
Many hydroxycinnamic acids exist in food in conjugated or esterified forms. nih.gov These larger molecules are often poorly absorbed in the small intestine. However, gut microbial enzymes, such as esterases, can hydrolyze these ester bonds, releasing the free form of the hydroxycinnamic acids. nih.gov For example, feruloyl esterases from bacteria like Lactobacillus acidophilus can release free ferulic acid from its ester-linked forms in plant-based foods. nih.gov Similarly, rosmarinic acid can be hydrolyzed by Lactobacillus johnsonii into caffeic acid and 3,4-dihydroxyphenyllactic acid. nih.gov This initial hydrolytic step is crucial for the subsequent metabolism of these compounds by the gut microbiota.
Decarboxylation and Reduction Pathways by Specific Bacterial Strains
Following their release, free hydroxycinnamic acids can undergo further transformations by specific bacterial strains in the colon. Two key pathways are decarboxylation and reduction.
Decarboxylation, the removal of a carboxyl group, is carried out by phenolic acid decarboxylases (PAD) present in various bacteria. For example, strains of Lactobacillus plantarum, Pediococcus pentosaceus, and Enterococcus mundtii have been shown to decarboxylate p-coumaric, caffeic, and ferulic acids into their corresponding 4-vinylphenol (B1222589) derivatives. nih.gov
Reduction of the double bond in the side chain is another important metabolic route. Lactobacillus plantarum, for instance, can reduce hydroxycinnamic acids to yield substituted phenylpropionic acids. nih.gov This reduction pathway has been shown to be catalyzed by a heterodimeric NADH-dependent coumarate reductase (HcrAB). nih.gov The resulting phenylpropionic acids, such as 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA) derived from ferulic acid, are readily absorbed and may contribute to the health effects associated with the parent compounds. dntb.gov.uanih.gov
The biotransformation of this compound by specific bacterial species like Pseudomonas putida has also been studied, demonstrating the breakdown of the cinnamic acid side chain. nih.gov
Table 1: Key Microbial Biotransformation Pathways of Hydroxycinnamic Acids
| Transformation | Enzyme/Bacterial Strain | Substrate Example | Product Example |
| Hydrolysis | Esterases (Lactobacillus johnsonii) | Rosmarinic acid | Caffeic acid |
| Decarboxylation | Phenolic acid decarboxylase (Lactobacillus plantarum) | p-Coumaric acid | 4-Vinylphenol |
| Reduction | Coumarate reductase (Lactobacillus plantarum) | Ferulic acid | 3-(4-Hydroxy-3-methoxyphenyl)propionic acid |
Formation of Microbially-Derived Bioactive Metabolites (e.g., Hydroxyphenylpropionic Acids)
The biotransformation of hydroxycinnamic acids (HCAs) by the intestinal microbiota is a critical process that significantly alters their structure and bioactivity. While dietary HCAs are often present in complex forms, such as esters, gut microbes hydrolyze these to release the free acids, which then undergo further metabolism. A primary pathway involves the reduction of the acrylic acid side chain of HCAs to form hydroxyphenylpropionic acids.
This metabolic conversion is well-documented for common HCAs. For instance, 4-hydroxy-3-methoxycinnamic acid (ferulic acid) is metabolized by a variety of gut microbes, particularly from the phylum Bacteroidetes, into 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA). semanticscholar.orgnih.gov This transformation is not only a simple reduction but a critical activation step, as the resulting HMPA has been shown to confer metabolic benefits. semanticscholar.orgnih.gov Similarly, other HCAs like caffeic acid and p-coumaric acid are converted by the gut microbiota into 3-(3,4-dihydroxyphenyl)propionic acid and 3-(4-hydroxyphenyl)propionic acid, respectively. ugent.be These metabolites can be further dehydroxylated by certain bacterial species, leading to compounds like 3-phenylpropionic acid, highlighting the inter-individual variability in gut microbiome composition and metabolic capability. ugent.be
Based on these established metabolic pathways for structurally related HCAs, it is highly probable that this compound undergoes a parallel biotransformation. The gut microbiota would likely reduce its side chain to form the corresponding bioactive metabolite, 3-(4-hydroxy-3-methylphenyl)propionic acid . This resulting compound belongs to the class of hydroxyphenylpropionic acids, which are known to be readily absorbed and are associated with various physiological effects. researchgate.net
The following table summarizes the microbial conversion of various hydroxycinnamic acids into their respective phenylpropionic acid metabolites.
| Precursor Hydroxycinnamic Acid | Microbially-Derived Metabolite (Hydroxyphenylpropionic Acid) |
| p-Coumaric acid | 3-(4-hydroxyphenyl)propionic acid ugent.be |
| Caffeic acid | 3-(3,4-dihydroxyphenyl)propionic acid ugent.be |
| 4-Hydroxy-3-methoxycinnamic acid (Ferulic Acid) | 3-(4-hydroxy-3-methoxyphenyl)propionic acid semanticscholar.orgnih.gov |
| This compound | 3-(4-hydroxy-3-methylphenyl)propionic acid (Predicted) |
Role of Microbial Enzymes in Compound Modification (e.g., Tyrosine Decarboxylase, Esterases)
The microbial modification of this compound and related compounds is orchestrated by a diverse array of bacterial enzymes. These biocatalysts are essential for transforming dietary HCAs into absorbable and bioactive metabolites. nih.govmedcraveonline.com Two key classes of enzymes involved in this biotransformation are esterases and decarboxylases.
Once in their free form, the hydroxycinnamic acids can be substrates for other enzymes like decarboxylases . For example, phenolic acid decarboxylases (PADs) can catalyze the decarboxylation of HCAs to form vinyl derivatives. An alternative pathway involves tyrosine decarboxylase , found in bacteria such as Enterococcus faecalis, which can convert compounds like caffeic acid into vinylphenols (e.g., 3,4-dihydroxystyrene). nih.govnih.gov This represents a different metabolic fate compared to the formation of phenylpropionic acids.
The reduction of the side chain to form hydroxyphenylpropionic acids is catalyzed by enoate reductases . These enzymes specifically act on the α,β-unsaturated double bond of the acrylic acid side chain of HCAs. researchgate.net This reductive pathway is a common and significant route for HCA metabolism in the gut.
The table below details the types of microbial enzymes and their specific actions on hydroxycinnamic acid substrates.
| Enzyme Class | Specific Enzyme Example | Source Organism (Example) | Action on Hydroxycinnamic Acid Substrate |
| Esterases | Cinnamoyl Esterase (CE) | Lactobacillus helveticus researchgate.net | Hydrolyzes ester linkages, releasing free hydroxycinnamic acids from plant matter. |
| Feruloyl Esterase (FAE) | Lactobacillus acidophilus nih.gov | Releases ferulic acid and other HCAs from carbohydrate chains. | |
| Chlorogenic Acid Hydrolase | Aspergillus niger researchgate.net | Breaks down chlorogenic acid into caffeic acid and quinic acid. | |
| Decarboxylases | Tyrosine Decarboxylase | Enterococcus faecalis nih.gov | Converts caffeic acid into 3,4-dihydroxystyrene. nih.gov |
| p-Coumaric Acid Decarboxylase (PAD) | Lactobacillus plantarum | Decarboxylates p-coumaric acid to 4-vinylphenol. | |
| Reductases | Enoate Reductase (ER) | Various gut anaerobes | Reduces the side-chain double bond to form hydroxyphenylpropionic acids. researchgate.net |
Ecological and Environmental Significance of Hydroxycinnamic Acids
Role in Plant Allelopathy and Inter-Species Interactions
Allelopathy is a biological phenomenon where one plant influences the growth, development, and survival of other organisms by releasing chemical compounds into the environment. mdpi.comnih.gov Hydroxycinnamic acids are a major class of allelochemicals involved in this form of chemical communication between plants. researchgate.netnih.gov
These compounds can be released from various plant tissues, including leaves and roots, through processes like exudation, leaching, or the decomposition of plant matter. nih.govnih.gov Once in the soil or surrounding air, they can exert significant effects on neighboring plants. mdpi.comnih.gov The synthesis and release of these allelochemicals are often influenced by environmental factors such as soil conditions and climate. nih.gov
In some instances, allelopathy can be beneficial in an agricultural context, where the allelochemicals from a cover crop or mulch can suppress the growth of weeds, reducing the need for synthetic herbicides. nih.gov This highlights the complex and significant role of hydroxycinnamic acids in shaping plant communities and mediating inter-species interactions.
Contribution to Plant Defense Mechanisms Against Pathogens and Environmental Stressors
Plants are constantly exposed to a variety of biotic and abiotic stressors, including pathogens (like fungi and bacteria) and environmental challenges (such as drought, salinity, and heavy metal toxicity). nih.govnih.gov Hydroxycinnamic acids and their derivatives are fundamental components of the plant's sophisticated defense system. frontiersin.orgnih.gov Their accumulation is a common response to stress, helping the plant to withstand and adapt to adverse conditions. nih.govnih.gov
One of the primary defense strategies involving hydroxycinnamic acids is the reinforcement of plant cell walls. nih.govfrontiersin.org In response to pathogen attack, these compounds are transported to the cell wall where they are incorporated, leading to a stronger and more rigid structure. nih.govnih.gov This fortified barrier is more resistant to penetration by invading pathogens. nih.gov
Furthermore, many hydroxycinnamic acids and their amide derivatives (HCAAs) possess direct antimicrobial properties. nih.govnih.govontosight.ai They can inhibit the growth of pathogenic fungi and bacteria, and in some cases, prevent spore germination. nih.gov For instance, compounds like p-coumaric acid and ferulic acid have shown inhibitory effects on various plant pathogens. nih.govnih.gov
Hydroxycinnamic acids also play a crucial role in managing oxidative stress, which is a common consequence of both biotic and abiotic pressures. nih.govfrontiersin.org Environmental stresses lead to the production of reactive oxygen species (ROS), which can damage cellular components. nih.govnih.gov Hydroxycinnamic acids can act as potent antioxidants, scavenging these free radicals and helping to maintain cellular homeostasis. nih.gov They are also involved in signaling pathways that regulate the expression of other antioxidant genes and defense-related enzymes. nih.gov
The table below summarizes the key defense mechanisms mediated by hydroxycinnamic acids.
| Defense Mechanism | Description of Role of Hydroxycinnamic Acids |
| Cell Wall Fortification | Incorporation into the plant cell wall increases its rigidity and resistance to pathogen invasion. nih.govnih.gov |
| Antimicrobial Activity | Direct inhibition of the growth of pathogenic fungi and bacteria. nih.govsysrevpharm.org |
| Oxidative Stress Regulation | Scavenging of reactive oxygen species (ROS) to prevent cellular damage during stress. nih.govfrontiersin.org |
| Signaling | Acting as signaling molecules to regulate the expression of defense-related genes and biochemical pathways. nih.govnih.gov |
Influence on Plant Growth and Development
Beyond their roles in defense and inter-species interactions, hydroxycinnamic acids and their derivatives are also involved in regulating various aspects of plant growth and development. frontiersin.orgfrontiersin.orgresearchgate.net These compounds can influence processes such as cell division, senescence (aging), and the formation of different plant organs. frontiersin.orgfrontiersin.org
Hydroxycinnamic acid amides (HCAAs), in particular, have been linked to several developmental processes, including flower development and pollen formation. frontiersin.orgresearchgate.net Their concentrations can vary at different stages of plant development, suggesting a regulatory role. frontiersin.org
The influence of these compounds on plant growth is complex and can be concentration-dependent. For example, while they are essential for normal development, high concentrations of certain phenolic acids can be inhibitory to growth, a principle that also underlies their allelopathic effects. researchgate.net They can also interact with and modulate the effects of plant hormones, which are the primary regulators of growth and development. researchgate.net For instance, some studies have shown that the application of certain phenolic compounds can alter the endogenous levels of phytohormones like auxins and cytokinins, thereby affecting growth patterns. researchgate.net
The ability of hydroxycinnamic acids to act as signaling molecules allows them to be an integral part of the plant's internal communication system, helping to coordinate growth and development with environmental conditions. nih.govnih.gov
Future Research Directions and Emerging Applications for 3 Methyl 4 Hydroxycinnamic Acid
Elucidation of Intricate Molecular Mechanisms and Target Identification
Future research will prioritize a deeper understanding of the molecular pathways modulated by 3-methyl-4-hydroxycinnamic acid. While its antioxidant and anti-inflammatory properties are recognized, the precise molecular targets and signaling cascades involved remain to be fully elucidated. nih.govresearchgate.net Investigations into its interactions with key enzymes and receptors are crucial. For instance, studies on related hydroxycinnamic acids have revealed their ability to influence pathways such as the nuclear factor kappa B (NF-κB) signaling pathway, which is pivotal in inflammation. nih.gov Pinpointing the specific binding sites and downstream effects of this compound will provide a more comprehensive picture of its bioactivity.
Rational Design and Synthesis of Novel Derivatives with Enhanced Therapeutic Potential
Building upon the foundational structure of this compound, the rational design and synthesis of new derivatives offer a promising avenue for enhancing its therapeutic efficacy. nih.gov By modifying the core molecule, researchers can aim to improve properties such as bioavailability, target specificity, and potency. nih.gov
Common synthetic methods for creating cinnamic acid derivatives include the Knoevenagel condensation and Perkin reaction. nih.gov These techniques allow for the introduction of various functional groups, leading to a diverse library of compounds for screening. For example, the synthesis of ester or amide derivatives of hydroxycinnamic acids has been explored to modulate their biological effects. mdpi.com A key focus will be on structure-activity relationship (SAR) studies to identify which chemical modifications lead to the most significant improvements in therapeutic potential. nih.gov
Table 1: Synthetic Methods for Cinnamic Acid Derivatives
| Method | Description | Starting Materials | Reference |
| Knoevenagel Condensation | A nucleophilic addition of an active hydrogen compound to a carbonyl group followed by a dehydration reaction. | Benzaldehyde (B42025) | nih.gov |
| Perkin Reaction | An organic reaction that uses an aromatic aldehyde and an acid anhydride (B1165640) to form an α,β-unsaturated carboxylic acid. | Benzaldehyde | nih.gov |
| Heck Coupling | A chemical reaction that forms a substituted alkene from an unsaturated halide and an alkene in the presence of a base and a palladium catalyst. | Aryl halides, Alkenes | nih.gov |
| Wittig Olefination | A chemical reaction of an aldehyde or ketone with a triphenyl phosphonium (B103445) ylide to give an alkene and triphenylphosphine (B44618) oxide. | Benzaldehydes | nih.gov |
Development of Advanced Delivery Systems and Formulation Strategies
A significant hurdle for many natural compounds, including this compound, is their limited bioavailability. nih.gov Future research will heavily focus on developing advanced delivery systems to overcome this challenge. nih.gov Nanotechnology, in particular, presents a transformative approach. nih.gov Encapsulating the compound in nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA), can enhance its solubility, stability, and controlled release. nih.govnih.gov
Other promising strategies include the use of cyclodextrins, which are cyclic oligosaccharides capable of forming inclusion complexes with guest molecules, thereby improving their solubility and stability. nih.gov The development of self-microemulsifying drug delivery systems (SMEDDS) and phospholipid complexes are also being explored to increase the oral bioavailability of hydroxycinnamic acids. nih.gov
Exploration of Specific Biological Applications in Pre-clinical Disease Models
The broad biological activities of hydroxycinnamic acids suggest their potential in a variety of disease contexts. nih.govresearchgate.net Future pre-clinical studies will be essential to validate the therapeutic efficacy of this compound in specific disease models.
Areas of particular interest include:
Neurodegenerative Diseases: Compounds like p-coumaric acid have shown neuroprotective effects in models of Alzheimer's and Parkinson's disease by mitigating oxidative stress and neuroinflammation. researchgate.netbohrium.comnih.govnih.gov Research will explore if this compound exhibits similar protective mechanisms.
Cancer: The anti-proliferative and pro-apoptotic effects of hydroxycinnamic acids on various cancer cell lines, including breast and liver cancer, have been documented. nih.govnih.gov Investigating the efficacy of this compound in animal models of cancer is a logical next step.
Metabolic Disorders: Hydroxycinnamic acid derivatives have shown potential in managing lipid metabolism and have demonstrated hypoglycemic activities in experimental models of diabetes. nih.govnih.gov Pre-clinical studies will aim to determine the effectiveness of this compound in models of obesity and diabetes.
Integration of Omics Technologies for Comprehensive Mechanistic Understanding
To gain a holistic view of the biological effects of this compound, the integration of "omics" technologies will be indispensable. Genomics, transcriptomics, proteomics, and metabolomics can provide a comprehensive understanding of the molecular changes induced by the compound.
For instance, proteomics can identify changes in protein expression in response to treatment, offering insights into the modulated pathways. nih.gov Metabolomics can reveal alterations in the metabolic profile of cells or organisms, highlighting the compound's impact on various metabolic processes. nih.gov This multi-omics approach will be crucial for building a complete picture of the compound's mechanism of action and identifying potential biomarkers of its efficacy.
Sustainable Production and Biomanufacturing Considerations
As the therapeutic potential of this compound becomes more established, the need for sustainable and efficient production methods will become paramount. While chemical synthesis is a viable option, biomanufacturing routes offer a potentially more environmentally friendly alternative.
One avenue of exploration is the biosynthesis of the compound using microbial systems. For example, p-coumaric acid is naturally biosynthesized from cinnamic acid or L-tyrosine through enzymatic pathways. wikipedia.org Research into engineering microorganisms to produce this compound could lead to a scalable and sustainable production platform. This would involve identifying and optimizing the necessary biosynthetic enzymes and pathways.
Q & A
Q. What are the primary research applications of 3-Methyl-4-hydroxycinnamic acid in academic settings?
This compound is widely used as a reference standard in pharmacological studies, a synthetic precursor for derivatives, and a bioactive agent in antiplatelet and antioxidant research. Its natural source, such as the peel of Cinnamomum cassia Presl, makes it relevant in phytochemistry and natural product studies . Methodologically, researchers should validate its purity (>98%) via chromatographic techniques (e.g., thin-layer chromatography) before experimental use .
Q. What methods are commonly employed for the synthesis of this compound, and how can reaction conditions be optimized?
A microwave-assisted synthesis method uses malonic acid and 4-hydroxy-3-methoxybenzaldehyde with ammonium acetate as a catalyst. Optimal conditions include 960 Watts irradiation for 4 minutes, yielding high-purity product. Researchers should monitor reaction progress using UV-Vis spectroscopy and confirm structural integrity via melting point analysis and NMR .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
Key techniques include:
- Infrared (IR) spectroscopy to identify functional groups (e.g., hydroxyl, methoxy, and carboxylic acid peaks) .
- Proton NMR to verify substituent positions on the aromatic ring and trans-configuration of the propenoic acid side chain .
- UV-Vis spectrometry for detecting conjugation in the cinnamic acid backbone, with absorbance peaks typically between 280–320 nm .
Advanced Research Questions
Q. How should researchers design dose-response experiments to evaluate the antiplatelet activity of this compound derivatives?
- Experimental groups : Include negative (e.g., CMC-Na), positive (e.g., aspirin), and test groups with escalating doses (e.g., 0.0037–0.0139 mmol/kg).
- Endpoint analysis : Measure platelet aggregation inhibition using turbidimetric assays or flow cytometry.
- Statistical rigor : Use ANOVA with post-hoc tests to compare dose-dependent effects, ensuring sample sizes ≥6 replicates to account for biological variability .
Q. What analytical strategies are recommended for resolving contradictions in spectral data when verifying the structure of this compound?
- Cross-validation : Compare IR and NMR data with reference spectra from databases like NIST or Coblentz Society. For example, IR absorption bands at 1680 cm⁻¹ (C=O stretch) and 1600 cm⁻¹ (aromatic C=C) should align with published spectra .
- Isomer discrimination : Use NOESY NMR to distinguish cis/trans isomers, as improper stereochemical assignments can lead to conflicting bioactivity results .
Q. How can researchers address discrepancies in safety profiles reported across different material safety data sheets (MSDS) for this compound?
- Hazard prioritization : Some MSDS classify the compound as a skin/eye irritant (Category 2A) , while others lack acute toxicity data .
- Mitigation strategies : Adopt strict PPE (gloves, goggles, dust masks) and conduct pilot toxicity assays (e.g., zebrafish embryo models) to establish lab-specific safety protocols .
Methodological Notes
- Synthesis optimization : Microwave methods reduce reaction time but require precise temperature control to avoid decomposition .
- Bioactivity testing : Use standardized protocols (e.g., collagen-induced platelet aggregation) to ensure reproducibility across studies .
- Data reporting : Include raw spectral data in appendices and processed data in the main text to enhance transparency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
